molecular formula C14H19ClO B8001794 1-(3-Chloro-2-methylphenyl)heptan-1-one

1-(3-Chloro-2-methylphenyl)heptan-1-one

Cat. No.: B8001794
M. Wt: 238.75 g/mol
InChI Key: XJDOOUBDRRSBAZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H19ClO It is a ketone derivative characterized by the presence of a chloro and methyl substituent on the phenyl ring, along with a heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-2-methylphenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-chloro-2-methylbenzoyl chloride reacts with heptane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: 3-Chloro-2-methylbenzoic acid.

    Reduction: 1-(3-Chloro-2-methylphenyl)heptanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)heptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)heptan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the chloro and methyl substituents on the phenyl ring may affect the compound’s binding affinity and selectivity towards different targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-methylphenyl)hexan-1-one: Similar structure but with a shorter alkyl chain.

    1-(3-Chloro-2-methylphenyl)octan-1-one: Similar structure but with a longer alkyl chain.

    1-(3-Chloro-2-methylphenyl)pentan-1-one: Similar structure but with an even shorter alkyl chain.

Uniqueness

1-(3-Chloro-2-methylphenyl)heptan-1-one is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-3-4-5-6-10-14(16)12-8-7-9-13(15)11(12)2/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDOOUBDRRSBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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